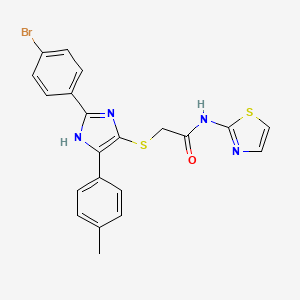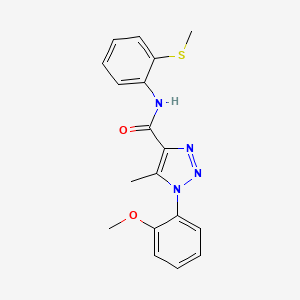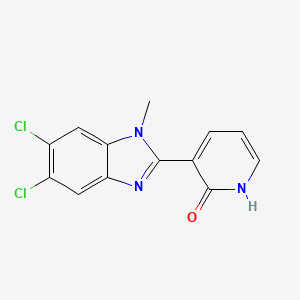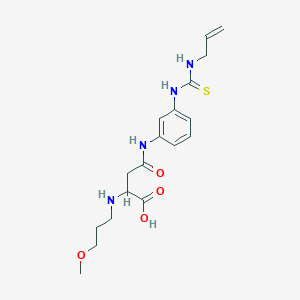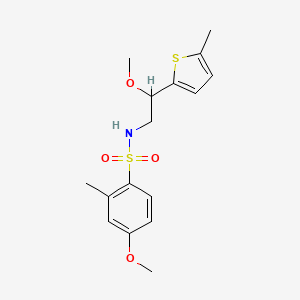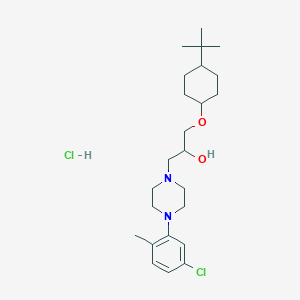
1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C24H40Cl2N2O2 and its molecular weight is 459.5. The purity is usually 95%.
BenchChem offers high-quality 1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
5-HT1A Receptor Targeting
One study investigated a novel, selective, silent 5-HT(1A) antagonist's human brain occupancy in vivo, indicating potential applications in the treatment of anxiety and mood disorders. This antagonist, similar in structure to the compound , was used in positron emission tomography (PET) studies, showing dose-dependent receptor occupancy and minimal acute side effects at therapeutic doses (Rabiner et al., 2002).
Radioligand Development for PET Studies
Another study characterized the radioactive metabolites of a 5-HT1A receptor radioligand, demonstrating its application in PET studies to investigate receptor binding in the human brain. This research highlights the compound's utility in neuroimaging to explore brain receptor dynamics and pharmacological interventions (Osman et al., 1996).
Metabolic Profiling in Clinical Evaluation
Research on the metabolism of L-735,524, a potent HIV-1 protease inhibitor undergoing clinical evaluation, reveals the importance of understanding a compound's metabolic pathways for drug development and therapeutic application. Such studies inform the safety, efficacy, and optimization of dosage regimens for new drugs (Balani et al., 1995).
Environmental and Human Biomonitoring
A study on the decline in exposure to the fragrance chemical lysmeral, which shares structural similarities with the compound , through human biomonitoring suggests potential environmental and health impact assessments of chemical exposure. Such research contributes to understanding the pervasive exposure to synthetic chemicals and informs regulatory and public health responses (Scherer et al., 2020).
Novel Psychoactive Substance Analysis
Investigations into the effects of novel psychoactive substances, such as MT-45, include the analysis of their pharmacology, toxicity, and potential for abuse. Research in this area supports the development of therapeutic agents and informs regulatory and health policy decisions regarding new and emerging drugs (Helander et al., 2014).
properties
IUPAC Name |
1-(4-tert-butylcyclohexyl)oxy-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39ClN2O2.ClH/c1-18-5-8-20(25)15-23(18)27-13-11-26(12-14-27)16-21(28)17-29-22-9-6-19(7-10-22)24(2,3)4;/h5,8,15,19,21-22,28H,6-7,9-14,16-17H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCCWPJQZBJFTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3CCC(CC3)C(C)(C)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2382206.png)
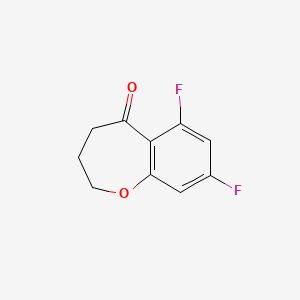
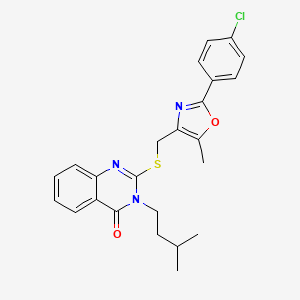
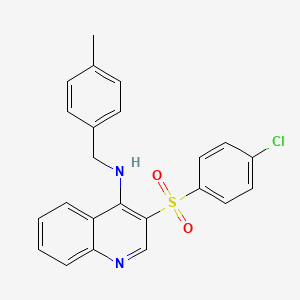

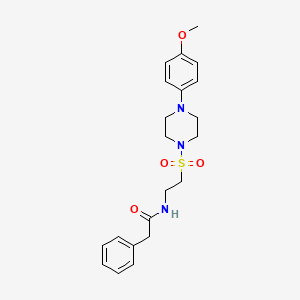
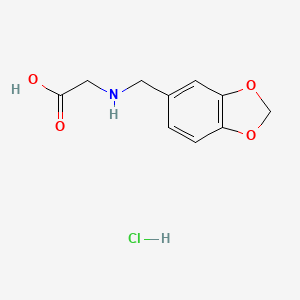
![4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol](/img/structure/B2382219.png)
![1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382220.png)
